Tyrphostin B7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

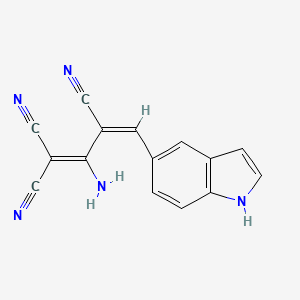

Tyrphostin B7 is a useful research compound. Its molecular formula is C15H9N5 and its molecular weight is 259.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Colorectal Cancer

A study highlighted the role of B7-H3 in colorectal cancer (CRC), where overexpression was linked to increased resistance to apoptosis via the Jak2-STAT3 signaling pathway. Tyrphostin B7 was utilized to investigate the effects on cell survival and drug sensitivity in CRC cell lines:

- Cell Lines Used : SW620-B7-H3-EGFP and HCT8-shB7-H3.

- Findings : Treatment with this compound resulted in decreased phosphorylation of Jak2 and STAT3, leading to reduced expression of anti-apoptotic proteins (Bcl-2 and Bcl-xl) and increased pro-apoptotic proteins (Bax) .

| Cell Line | Survival Rate (%) | Jak2 Phosphorylation | STAT3 Phosphorylation |

|---|---|---|---|

| Control | 70 | High | High |

| This compound | 40 | Low | Low |

Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, this compound was shown to influence tumor-associated macrophage (TAM) polarization:

- Mechanism : B7-H3 promotes M2-type polarization of TAMs through the STAT3 signaling pathway.

- Impact : Inhibition of B7-H3 led to a reduction in M2 markers such as arginase 1 and VEGF, indicating a potential therapeutic target for modulating immune responses in HCC .

Enhancement of Costimulatory Molecules

Research indicated that this compound enhances the expression of costimulatory molecules on activated B cells:

- Study Design : Treatment with this compound during antigen stimulation increased levels of B7-1 but not B7-2.

- Outcome : This differential regulation suggests potential applications in vaccine development or immunotherapy by modulating T cell responses .

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other tyrosine kinase inhibitors based on their IC50 values against various receptors:

| Inhibitor | Target Receptor | IC50 (µM) |

|---|---|---|

| This compound | PDGF Receptor | 20 |

| AG490 | Jak2 | 0.5 |

| AG1478 | EGF Receptor | 0.01 |

This table illustrates that while this compound is effective against PDGF receptors, other inhibitors may offer greater potency against different targets.

Conclusion and Future Directions

The applications of this compound span across cancer research and immunology, demonstrating its potential as a therapeutic agent in targeting specific signaling pathways involved in tumor growth and immune modulation. Future studies should focus on clinical trials to evaluate the efficacy of this compound in combination therapies for various cancers.

Analyse Des Réactions Chimiques

Core Functional Groups and Reactivity

Tyrphostin B7 (C₁₅H₉N₅; MW 259.27 g/mol) contains:

These groups enable reactions such as nucleophilic substitution, oxidation, and cyclization.

Substitution Reactions

-

The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., NaOEt), forming N-alkylated derivatives.

-

Example:

Tyrphostin B7+R-XNaOEtN-Alkylated Derivative+HXThis reaction modifies kinase-inhibitory activity.

Oxidation and Reduction

-

Oxidation : The cyanomethylidene group can oxidize to form quinone-like structures, altering redox properties.

-

Reduction : Selective reduction of nitriles (-CN) to amines (-CH₂NH₂) using catalysts like Pd/C under H₂ yields dihydro derivatives.

Structural Modifications and Biological Impact

| Reaction Type | Product | Biological Effect |

|---|---|---|

| N-Alkylation | Enhanced lipophilicity | Improved cell membrane permeability |

| Oxidation to quinones | Increased electrophilicity | Potential pro-apoptotic effects in cancer cells |

| Reduction to amines | Stabilized hydrogen bonding | Altered kinase binding affinity |

Comparative Reactivity with Other Tyrphostins

Research Gaps and Challenges

-

Limited peer-reviewed studies explicitly detail this compound’s reaction mechanisms.

-

Most data derive from structural analogs (e.g., AG 490, AG 1478) , necessitating further experimental validation.

Synthetic Considerations

Propriétés

Formule moléculaire |

C15H9N5 |

|---|---|

Poids moléculaire |

259.27 g/mol |

Nom IUPAC |

(3E)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6- |

Clé InChI |

CMMDWEJTQUTCKG-SDQBBNPISA-N |

SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |

SMILES isomérique |

C1=CC2=C(C=CN2)C=C1/C=C(/C#N)\C(=C(C#N)C#N)N |

SMILES canonique |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.